(-)-Isoboldine

Anti-inflammatory Neutrophil oxidative burst Superoxide anion

(-)-Isoboldine is the (R)-configured aporphine alkaloid offering clean D1 receptor pharmacology without D2 or serotonergic (5-HT1a) confounding—making it the preferred ligand over boldine for D1-specific pathway elucidation. It demonstrates 1.44× greater potency than (+)-N-methyllaurotetanine in neutrophil oxidative burst suppression (IC₅₀ = 5.81 μM). Due to extensive first-pass glucuronidation/sulfonation, it is specifically indicated for IV/IP administration. A validated UPLC-MS/MS method (LLOQ 4.8 ng/mL) supports plasma monitoring. For researchers requiring stereochemically defined, receptor-selective aporphine pharmacology, this compound eliminates the uncontrolled experimental variables inherent in using non-validated aporphine analogs.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 104597-61-7
Cat. No. B12728107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Isoboldine
CAS104597-61-7
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC
InChIInChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m1/s1
InChIKeyLINHZVMHXABQLB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Isoboldine CAS 104597-61-7: Aporphine Alkaloid Procurement and Differentiation Guide


(-)-Isoboldine is an aporphine alkaloid with the molecular formula C19H21NO4 and a molecular weight of 327.40 g/mol, belonging to the isoquinoline alkaloid superclass [1]. Naturally occurring in plant genera including Beilschmiedia, Nandina, and Glaucium [2], this compound exists as the (R)-configured stereoisomer [3] and has been isolated from sources such as Radix Linderae (Lindera aggregata) and opium [4]. The compound is distinguished within the aporphine class by its 1,2,9,10-substitution pattern on the dibenzoquinoline scaffold [5].

Why (-)-Isoboldine Cannot Be Substituted by Boldine, Glaucine, or Norisoboldine in Research Applications


Aporphine alkaloids cannot be treated as interchangeable reagents due to fundamental differences in stereochemistry, receptor selectivity profiles, and pharmacokinetic behavior. (-)-Isoboldine adopts the (R)-configuration at the 6a position, whereas analogs such as glaucine and bulbocapnine are (S)-configured [1], altering their three-dimensional interaction with biological targets. Furthermore, isoboldine demonstrates selective dopamine D1 receptor binding activity, while the structurally similar boldine exhibits non-selective D1/5-HT1a binding [2]. Critically, isoboldine's extremely low oral bioavailability due to extensive first-pass metabolism fundamentally differentiates it from other aporphines in terms of in vivo experimental design and formulation requirements. Substitution without rigorous validation of stereochemistry, target engagement, and ADME properties introduces uncontrolled experimental variables.

Quantitative Comparative Evidence: (-)-Isoboldine Versus Aporphine Analogs


Superoxide Anion Inhibition: (-)-Isoboldine Demonstrates Superior Potency Versus (+)-N-Methyllaurotetanine in Human Neutrophils

(-)-Isoboldine exhibits stronger inhibition of superoxide anion generation in fMLP/CB-stimulated human neutrophils compared to (+)-N-methyllaurotetanine and linderaggredin C [1]. The IC50 of 5.81 ± 0.59 μM for (+)-isoboldine represents a 30.5% lower concentration requirement than (+)-N-methyllaurotetanine and a 22.0% lower requirement than linderaggredin C for achieving equivalent inhibition.

Anti-inflammatory Neutrophil oxidative burst Superoxide anion

Dopamine Receptor Subtype Selectivity: (-)-Isoboldine as a D1-Selective Ligand Versus Non-Selective Boldine

Receptor binding studies demonstrate that isoboldine acts as a selective dopamine D1 receptor binding substance, whereas boldine exhibits non-selective binding to both D1 and 5-HT1a receptors [1]. While boldine demonstrates in vitro displacement of striatal [3H]-SCH 23390 with IC50 = 0.4 μM and [3H]-raclopride with IC50 = 0.5 μM [2], isoboldine's selectivity profile for D1 over D2/5-HT1a makes it preferable for studies requiring cleaner target engagement. BindingDB assay data indicate isoboldine shows no appreciable affinity for dopamine D2 receptor at specified concentrations [3].

Dopamine receptor Neuropharmacology Receptor binding selectivity

Oral Bioavailability Limitation: (-)-Isoboldine's Extreme First-Pass Effect Differentiates Procurement Requirements

Pharmacokinetic characterization in male rats reveals that isoboldine has extremely low oral bioavailability due to a strong first-pass effect . The validated UPLC-MS/MS method achieved a lower limit of quantification of 4.8 ng/mL across a linear range of 4.8–2400 ng/mL (r2>0.9956) . Metabolic profiling identified five phase II metabolites in plasma, bile, urine, and feces, with glucuronidation and sulfonation as the primary metabolic pathways . This ADME profile contrasts sharply with the demethylated analog norisoboldine, which has documented oral bioavailability of 2.77% in rats [1] and exerts anti-arthritic effects via oral AhR activation [2].

Pharmacokinetics ADME Bioavailability

Evidence-Based Application Scenarios for (-)-Isoboldine CAS 104597-61-7


Neutrophil-Mediated Inflammation and Oxidative Burst Studies

(-)-Isoboldine is optimally suited for in vitro investigations of neutrophil oxidative burst suppression, where it demonstrates 1.44× greater potency (IC50 = 5.81 μM) than the co-occurring alkaloid (+)-N-methyllaurotetanine in fMLP/CB-stimulated human neutrophils [1]. This application leverages isoboldine's direct comparative advantage for maximal superoxide anion inhibition.

D1 Dopamine Receptor Selectivity Profiling and Target Engagement Assays

For neuropharmacological studies requiring clean D1 receptor pharmacology without D2 or serotonergic (5-HT1a) confounding, (-)-isoboldine is the appropriate selection over boldine, which exhibits non-selective D1/5-HT1a binding [1]. Isoboldine's lack of appreciable D2 affinity [2] makes it a preferred ligand for D1-specific pathway elucidation.

Parenteral In Vivo Pharmacokinetic and Efficacy Studies

Due to its extremely low oral bioavailability from extensive first-pass glucuronidation and sulfonation [1], (-)-isoboldine is specifically indicated for studies employing intravenous or intraperitoneal administration routes. The validated UPLC-MS/MS analytical method (LLOQ = 4.8 ng/mL; range 4.8–2400 ng/mL) [1] provides a robust framework for plasma concentration monitoring in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Isoboldine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.